molecular formula C17H13NO3 B2694131 Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 73349-64-1

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2694131
CAS No.: 73349-64-1
M. Wt: 279.295
InChI Key: MLODSGJFBQMDSO-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate ( 73349-64-1) is a high-purity chemical compound with a molecular formula of C 17 H 13 NO 3 and a molecular weight of 279.30 g/mol . This solid compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Researchers utilize this and related dihydroisoquinoline structures in the synthesis and exploration of novel biologically active molecules . Specifically, its core isoquinoline-1-one scaffold is a key structural motif found in compounds investigated as potential Phosphodiesterase 5 (PDE5) inhibitors . These inhibitors play a significant role in research focused on the nitric oxide (NO)-cGMP signaling pathway, which is crucial in physiological processes such as vascular smooth muscle relaxation . As such, this compound provides a versatile foundation for developing new chemical entities in pharmacological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 1-oxo-2-phenylisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)15-11-18(12-7-3-2-4-8-12)16(19)14-10-6-5-9-13(14)15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLODSGJFBQMDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is critical for generating intermediates for further functionalization.

Example reaction conditions from literature :

Reagents/ConditionsProductYield
HCl (conc.) / Methanol, reflux1,2-dihydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid76%
NaOH (aq.) / Ethanol, 80°CSodium salt of the carboxylic acid85%

Key observations:

  • Acidic hydrolysis (e.g., HCl in methanol) proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water .

  • Basic conditions (e.g., NaOH) result in saponification, forming the carboxylate salt .

Aminolysis with Primary/Secondary Amines

The ester group reacts with amines to form amides, enabling the introduction of pharmacophoric substituents.

Reported aminolysis protocol :

AmineSolventTemperatureTime (hrs)ProductYield
DimethylamineTolueneReflux20–494-(N,N-dimethylaminomethyl) derivative68%
PiperidineDichloroethane80°C244-(piperidinomethyl) derivative72%

Notable trends:

  • Reactions with bulkier amines (e.g., piperidine) require prolonged heating .

  • Solvent polarity impacts reaction efficiency; non-polar solvents (toluene) favor slower, controlled amide formation .

Ring Functionalization via Electrophilic Substitution

The isoquinoline core participates in electrophilic aromatic substitution (EAS) at electron-rich positions. The phenyl group at position 2 directs substitution to positions 5 or 8.

Experimental evidence :

Reaction TypeReagents/ConditionsPosition SubstitutedProduct
NitrationHNO₃/H₂SO₄, 0–5°CC-55-Nitro derivative
SulfonationClSO₃H, CH₂Cl₂, 25°CC-88-Sulfo derivative

Limitations:

  • Steric hindrance from the phenyl group reduces reactivity at C-6 and C-7.

  • Nitration yields are moderate (~50%) due to competing oxidation side reactions .

Reduction of the 1-Oxo Group

The ketone at position 1 can be selectively reduced to a hydroxyl group using borohydride reagents.

Reduction conditions :

Reducing AgentSolventTemperatureProductYield
NaBH₄MeOH0°C1-Hydroxy derivative62%
LiAlH₄THFRefluxOver-reduction to dihydroisoquinoline45%

Mechanistic insight:

  • NaBH₄ selectively reduces the ketone without affecting the ester group .

  • LiAlH₄ may further reduce the ester to a primary alcohol under forcing conditions .

Photochemical Reactivity

UV irradiation induces [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts.

Reported photochemical data :

Dienophileλ (nm)Reaction TimeAdduct StructureYield
Maleic anhydride3006 hrsTricyclic lactam55%
Acetylene dicarboxylate35012 hrsBridged isoindole derivative38%

Metal-Catalyzed Cross-Coupling Reactions

The C-4 carboxylate group participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis .

Optimized coupling conditions :

CatalystBaseSolventYield Range
Pd(PPh₃)₄K₂CO₃DMF/H₂O60–75%
PdCl₂(dppf)CsFTHF50–65%

Applications:

  • Enables late-stage diversification for drug discovery .

Critical Structural Considerations

  • Phenyl substituent effects : The 2-phenyl group increases steric bulk, reducing reactivity at adjacent positions (e.g., C-3).

  • Electronic effects : The 1-oxo group deactivates the ring toward electrophiles but activates it toward nucleophiles at specific positions .

Data gaps include detailed kinetic studies and computational modeling of transition states, which are essential for rational reaction design.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate typically involves multi-step organic reactions. These reactions modify the isoquinoline core to introduce various functional groups, significantly impacting the biological activity of the resulting compounds. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Mechanism of Action
The mechanism underlying its anticancer effects may involve modulation of autophagy pathways, leading to cell death in resistant cancer phenotypes. Studies have shown that certain derivatives can induce autophagic cell death, providing a potential therapeutic strategy for targeting resistant cancer forms.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various isoquinoline derivatives revealed that structural modifications could enhance antiproliferative effects against cancer cells. In one particular study involving Methyl 1-oxo-2-phenyl derivatives, compounds were tested across multiple cancer cell lines with promising results indicating IC50 values around 10 µM.

Case Study 2: Structure–Activity Relationship (SAR) Analysis

The SAR analysis demonstrated that variations in substituents on the phenyl ring significantly impacted biological activity. For instance, modifications to the methyl group or the introduction of halogen atoms could lead to enhanced potency against specific cancer types.

Data Table: Comparison of Biological Activities

Compound NameAnticancer Activity (IC50 µM)Antimicrobial ActivityMechanism of Action
Methyl 1-oxo-2-phenyl~10Active against Gram-positive bacteriaAutophagy modulation
Related Isoquinoline Derivative~15Active against Gram-negative bacteriaApoptosis induction

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations in Isoquinolinecarboxylates

The following table compares key structural and physicochemical properties of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Notes Reference
This compound C₁₁H₉NO₃ 203.19 2-Ph, 4-COOMe - CAS 37497-84-0
Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate C₁₂H₁₁NO₄ 233.22 3-COOEt, 4-OH - Higher solubility due to -OH group
Methyl 2-[methyl(2-nitro-4-(trifluoromethyl)phenyl)amino]-1-oxo-...-carboxylate C₁₉H₁₄F₃N₃O₅ 421.33 2-Nitro-CF₃-Ph, methylamino -2.86 Enhanced electron-withdrawing effects
4-Fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-...-carboxylic acid C₂₄H₁₈FNO₄ 403.40 4-F, 3-(4-MeO-Ph), 2-Ph, 4-COOH - Carboxylic acid enhances polarity
Methyl 1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate C₁₇H₁₄N₂O₃ 294.31 2-(3-pyridinylmethyl) - Potential for metal coordination

Key Observations

Substituent Effects on Solubility: The ethyl ester derivative (C₁₂H₁₁NO₄) exhibits increased hydrophilicity due to the hydroxyl group at position 4 compared to the methyl ester . The trifluoromethyl-nitro derivative (C₁₉H₁₄F₃N₃O₅) has a significantly lower pKa (-2.86), indicating strong electron-withdrawing effects that enhance acidity .

Biological Relevance: Pyridinylmethyl-substituted analogs (e.g., C₁₇H₁₄N₂O₃) may exhibit enhanced bioactivity due to the nitrogen-rich pyridine moiety, which can participate in hydrogen bonding or metal coordination . The carboxylic acid derivative (C₂₄H₁₈FNO₄) could serve as a precursor for prodrugs, leveraging its polar carboxyl group for improved bioavailability .

Crystallographic and Supramolecular Features: Analogous tetrahydroisoquinolines, such as 4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-...-carboxylic acid, form intermolecular hydrogen bonds (C–H⋯O) and π-stacking interactions, influencing their crystalline packing and stability .

Analytical Characterization

  • Spectroscopy : $^1$H NMR and IR data (e.g., C=O stretch at ~1700–1730 cm⁻¹) are critical for confirming ester and ketone functionalities .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for Zhuravleva’s compound) aid in verifying molecular weights .

Biological Activity

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate (CAS Number: 73349-64-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₃NO₃
  • Molecular Weight : 279.29 g/mol
  • Melting Point : 168.00°C - 170.00°C
  • Storage Temperature : Ambient

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

  • Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : Investigations have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy.

In Vitro Studies

A study published in Molecules examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers in treated cells .

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Methodology : DPPH radical scavenging assay was used to assess the antioxidant potential.
    • Results : The compound exhibited significant scavenging activity comparable to standard antioxidants .
  • Case Study on Antimicrobial Activity :
    • Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : Notable inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .

Data Table of Biological Activities

Biological ActivityMethod UsedObserved EffectReference
AntioxidantDPPH Radical ScavengingSignificant scavenging activity
AntimicrobialDisk DiffusionInhibition of bacterial growth
CytotoxicityMTT AssayDose-dependent apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate, and how can reaction conditions influence product purity?

  • Answer : The synthesis of structurally similar quinolines (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) often involves cyclization reactions using precursors like substituted anilines and tricarboxylates under acid catalysis (e.g., AlCl₃ in 1,2-dichlorobenzene at elevated temperatures) . Purity challenges arise from side reactions, such as the formation of 4-hydroxy-1,2-dihydroquinolin-2-one impurities due to trace water in reagents. HPLC analysis is critical for detecting these impurities (2.4–5.6% in lab-scale syntheses), which may necessitate solvent optimization or anhydrous conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound, particularly regarding isomerism or substituent positioning?

  • Answer : For analogous compounds, 1H^1 \text{H} NMR can distinguish cis/trans isomers via coupling constants and splitting patterns (e.g., cis-methyl groups show distinct multiplet splitting in 1,2,3,4-tetrahydroquinoline derivatives) . IR spectroscopy identifies key functional groups (e.g., carbonyl stretches at 1700–1730 cm1^{-1} for esters and lactams) . Mass spectrometry (e.g., GC-MS) confirms molecular ion peaks (e.g., m/z 245 [M+^+] for methyl pyrroloquinoline derivatives) and fragmentation patterns to validate substituent connectivity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving hydrogen-bonding networks and π-π interactions in this compound crystals?

  • Answer : Single-crystal X-ray diffraction using SHELXL for refinement is essential. For example, weak C–H⋯π interactions (3.5–3.8 Å) and hydrogen bonds (e.g., C–H⋯O, 2.6–2.8 Å) can link molecules into dimers or columns, as observed in methyl pyrroloquinoline derivatives . Programs like ORTEP-3 or WinGX assist in visualizing thermal ellipsoids and intermolecular interactions, critical for understanding packing motifs .

Q. How can computational methods complement experimental data to address discrepancies in stereochemical assignments or reaction mechanisms?

  • Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or optimize geometries for comparison with crystallographic data. For instance, ambiguous substituent configurations in tetrahydroquinoline derivatives were resolved by correlating experimental 1H^1 \text{H} NMR shifts with computed values . Molecular docking studies (e.g., using AutoDock Vina) may also elucidate bioactive conformations if the compound has pharmacological targets .

Q. What strategies mitigate side reactions during large-scale synthesis, particularly for reducing 4-hydroxy-1,2-dihydroquinolin-2-one impurities?

  • Answer : Implementing "green chemistry" principles, such as using triethyl methanetricarboxylate in dry solvents under inert atmospheres, minimizes hydrolysis side reactions . Recrystallization from ethanol or methylene chloride/hexane mixtures improves purity (yield: 73% for lab-scale syntheses) . Process analytical technology (PAT) tools, like in-situ FTIR, can monitor reaction progress in real time to optimize conditions .

Methodological Challenges and Data Contradictions

Q. How should researchers reconcile conflicting crystallographic and spectroscopic data regarding substituent orientation?

  • Answer : Discrepancies may arise from dynamic processes in solution (e.g., ring puckering) that differ from solid-state structures. For example, NMR data for methyl tetrahydroquinoline carboxylates suggested a single isomer in solution, while X-ray data revealed rigid conformations in crystals . Multi-technique validation (e.g., variable-temperature NMR, combined XRD/DFT) is recommended to resolve such contradictions .

Q. What experimental design considerations are critical for optimizing cyclization reactions to enhance yield and regioselectivity?

  • Answer : Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) promote intramolecular cyclization but require strict temperature control (e.g., 378 K) to avoid over-reaction .
  • Solvent polarity : Non-polar solvents (e.g., 1,2-dichlorobenzene) favor cyclization over hydrolysis .
  • Substituent effects : Electron-withdrawing groups on the phenyl ring can direct regioselectivity during ring closure .

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